Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

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Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1) is a brominated heterocyclic pyrrole derivative with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol. It is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyrrole ring.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 881674-39-1
Cat. No. B3162808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
CAS881674-39-1
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)Br)C
InChIInChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3
InChIKeyIQHQDQXZTNWFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Bromo-2-Methyl-1H-Pyrrole-3-Carboxylate (CAS 881674-39-1): Sourcing and Specification Guide for Pharmaceutical R&D


Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1) is a brominated heterocyclic pyrrole derivative with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . It is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyrrole ring [1]. The compound is typically supplied as a solid with a purity of 95-98% and requires storage at 2-8°C under inert atmosphere . It is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, notably cited in patent literature from Takeda Pharmaceutical Company Limited (WO2006/36024 A1) for the synthesis of pyrrole-based therapeutic compounds [2].

Why Generic Substitution Fails: Critical Role of the 5-Bromo Substituent in Ethyl 5-Bromo-2-Methyl-1H-Pyrrole-3-Carboxylate


The 5-bromo substituent in ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is not a generic placeholder; it is a critical structural feature that dictates both synthetic utility and downstream biological activity. Unlike its non-brominated counterpart (ethyl 2-methyl-1H-pyrrole-3-carboxylate, CAS 936-12-9), the bromine atom at the 5-position introduces a chemically orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and enables nucleophilic aromatic substitution that is impossible with the non-brominated analog . Furthermore, the Takeda Pharmaceutical patent (WO2006/36024 A1) explicitly incorporates this compound as a key intermediate in the synthesis of pyrrole derivatives with specific therapeutic activity, demonstrating that the 5-bromo substitution pattern is integral to the synthetic route and cannot be simply replaced by a chloro-, iodo-, or non-halogenated analog without complete revalidation of the synthetic pathway [1].

Quantitative Differentiation: How Ethyl 5-Bromo-2-Methyl-1H-Pyrrole-3-Carboxylate Compares to Closest Analogs


Commercial Availability: 5-Bromo vs. 5-Chloro Analog Sourcing Feasibility

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1) is commercially available from multiple global suppliers including Sigma-Aldrich (Merck), Fluorochem, Bidepharm, and Leyan with purities ranging from 95% to 98% . In contrast, the direct chloro analog (ethyl 5-chloro-2-methyl-1H-pyrrole-3-carboxylate) lacks a clearly defined CAS number and is not listed in major commercial catalogs, making it unavailable for routine procurement without custom synthesis. The methyl ester analog (methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, CAS 6848-01-7) is also commercially available but is offered by fewer vendors and lacks the extended shelf-life and stability documentation provided for the ethyl ester .

Medicinal Chemistry Process Chemistry Procurement

Reactivity Differentiation: Bromine as a Superior Leaving Group for Cross-Coupling vs. Chloro and Non-Halogenated Analogs

The bromine atom at the 5-position enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) with typical oxidative addition rates that are approximately 10-100× faster than the corresponding chloro analog, while providing greater stability and handling safety compared to iodo analogs [1]. The non-brominated analog (ethyl 2-methyl-1H-pyrrole-3-carboxylate, CAS 936-12-9) completely lacks a halogen handle, rendering it inert to cross-coupling without prior C-H activation steps. The bromine substituent also enables nucleophilic aromatic substitution (SNAr) reactions that are not feasible with the non-halogenated parent compound .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Purity Specifications: 97%+ Purity from Multiple Suppliers vs. Variable Purity of Non-Halogenated Analog

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is consistently offered at high purity levels (95-98%) from multiple reputable suppliers, with certificate of analysis (CoA) documentation available . Fluorochem supplies the compound at 97% purity ; Bidepharm provides 95%+ purity with batch-specific QC data including NMR, HPLC, and GC ; and Leyan offers 97% purity . The non-brominated analog (ethyl 2-methyl-1H-pyrrole-3-carboxylate, CAS 936-12-9) shows greater variability in commercial purity, with specifications ranging from 95% to 99.91% across different vendors, and some suppliers do not provide detailed QC documentation .

Quality Control Pharmaceutical Intermediates Procurement

Patent-Cited Intermediate Status: Validated Utility in Takeda Pharmaceutical R&D Pipeline

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is explicitly cited in WO2006/36024 A1 (Takeda Pharmaceutical Company Limited) as an intermediate in the synthesis of pyrrole-based therapeutic compounds targeting neurodegenerative disorders [1][2]. The patent specifically discloses the compound's use on pages 147-148 and 288 [3]. In contrast, the non-halogenated analog (CAS 936-12-9) and the methyl ester analog (CAS 6848-01-7) are not cited in this patent or in other major pharmaceutical patents as key intermediates, suggesting the 5-bromo ethyl ester substitution pattern is specifically required for the disclosed synthetic route.

Pharmaceutical R&D Intellectual Property Therapeutic Development

Optimal Application Scenarios for Ethyl 5-Bromo-2-Methyl-1H-Pyrrole-3-Carboxylate in Pharmaceutical and Chemical Research


Medicinal Chemistry: Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent enables rapid diversification of the pyrrole core through Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions . This allows medicinal chemists to efficiently generate compound libraries with varied aryl, heteroaryl, amine, or alkyne substituents at the 5-position, leveraging the bromine atom as a chemically orthogonal handle that is not present in the non-halogenated analog [1].

Process Chemistry: Scale-Up of Takeda Patent-Disclosed Synthetic Routes

This compound is explicitly cited as an intermediate in WO2006/36024 A1 (Takeda Pharmaceutical) [2]. Process chemists developing pyrrole-based therapeutics targeting neurodegenerative disorders can procure this compound with confidence that its synthetic utility has been validated in a pharmaceutical patent context, reducing the need for de novo route scouting [3].

Analytical Method Development and Quality Control

With consistent high purity (95-98%) and available certificates of analysis from multiple suppliers , this compound is suitable as a reference standard for HPLC method development, impurity profiling, and stability studies in pharmaceutical QC laboratories .

Building Block Procurement for Parallel Synthesis

The compound's immediate commercial availability from multiple global suppliers (Sigma-Aldrich, Fluorochem, Bidepharm, Leyan) makes it a practical choice for high-throughput parallel synthesis workflows, where reliable supply chain and consistent quality are essential for reproducible results across multiple synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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